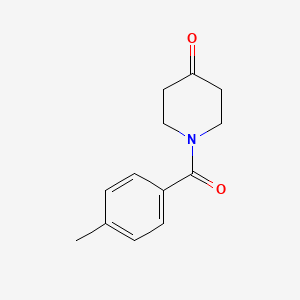

1-(4-Methylbenzoyl)piperidin-4-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methylbenzoyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-2-4-11(5-3-10)13(16)14-8-6-12(15)7-9-14/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWXLNAOEXIDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 1-(p-toluoyl)-4-piperidone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(p-toluoyl)-4-piperidone, a substituted N-acyl-4-piperidone of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its characterization through modern spectroscopic techniques. Furthermore, we will discuss its relevance and potential applications as a versatile scaffold in the design of novel therapeutic agents.

Molecular and Physicochemical Properties

1-(p-toluoyl)-4-piperidone is a derivative of 4-piperidone, a six-membered heterocyclic amine. The core structure features a piperidine ring with a ketone functional group at the 4-position and a p-toluoyl group attached to the nitrogen atom.

| Property | Value |

| Chemical Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Exact Mass | 217.1103 g/mol |

The presence of the aromatic p-toluoyl group and the polar ketone and amide functionalities imparts a moderate polarity to the molecule, influencing its solubility and chromatographic behavior. The tertiary amide bond introduces a rotational barrier, which can result in the observation of conformational isomers in solution, a common feature for N-acyl piperidines.

Synthesis of 1-(p-toluoyl)-4-piperidone

The synthesis of 1-(p-toluoyl)-4-piperidone is most commonly achieved through the N-acylation of 4-piperidone with p-toluoyl chloride. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperidone ring attacks the electrophilic carbonyl carbon of the acyl chloride.

Experimental Protocol: N-acylation of 4-Piperidone

This protocol describes a representative method for the synthesis of 1-(p-toluoyl)-4-piperidone.

Materials:

-

4-Piperidone hydrochloride

-

p-Toluoyl chloride

-

Triethylamine (Et₃N) or another suitable base (e.g., potassium carbonate)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of 4-Piperidone Free Base: To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C (ice bath).

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the free base.

-

Acylation Reaction: Cool the reaction mixture back to 0 °C and add a solution of p-toluoyl chloride (1.05 eq) in DCM dropwise over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(p-toluoyl)-4-piperidone as a pure compound.

Causality Behind Experimental Choices:

-

The use of a base like triethylamine is crucial to deprotonate the 4-piperidone hydrochloride salt, generating the free secondary amine which is the active nucleophile. An excess of the base is used to also neutralize the hydrochloric acid formed during the reaction.

-

The reaction is performed at 0 °C initially to control the exothermic nature of the acylation and to minimize potential side reactions.

-

Dichloromethane is a common solvent for this type of reaction as it is relatively inert and effectively dissolves both the reactants.

-

The aqueous work-up with sodium bicarbonate removes any unreacted p-toluoyl chloride and the triethylammonium hydrochloride salt. The brine wash helps to remove residual water from the organic layer.

Caption: Synthetic workflow for 1-(p-toluoyl)-4-piperidone.

Spectroscopic Characterization

The structure of 1-(p-toluoyl)-4-piperidone can be unequivocally confirmed using a combination of spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum will provide characteristic signals for the protons of the p-toluoyl group and the piperidone ring. Due to the restricted rotation around the N-C(O) amide bond, some signals of the piperidone ring may appear as broadened peaks or as distinct sets of signals for the different conformers at room temperature.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | d, J ≈ 8.0 Hz | 2H | Aromatic protons (ortho to carbonyl) |

| ~ 7.20 | d, J ≈ 8.0 Hz | 2H | Aromatic protons (meta to carbonyl) |

| ~ 3.8-4.0 | m | 2H | Piperidone protons (H-2ax, H-6ax) |

| ~ 3.5-3.7 | m | 2H | Piperidone protons (H-2eq, H-6eq) |

| ~ 2.5-2.7 | m | 4H | Piperidone protons (H-3, H-5) |

| ~ 2.40 | s | 3H | Methyl protons of p-toluoyl group |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the piperidone ring.

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

| Chemical Shift (ppm) | Assignment |

| ~ 207-209 | C=O (ketone) |

| ~ 170-172 | C=O (amide) |

| ~ 142-144 | Aromatic C (quaternary, attached to methyl) |

| ~ 133-135 | Aromatic C (quaternary, attached to carbonyl) |

| ~ 129-131 | Aromatic CH (meta to carbonyl) |

| ~ 127-129 | Aromatic CH (ortho to carbonyl) |

| ~ 45-47 | Piperidone C-2, C-6 |

| ~ 40-42 | Piperidone C-3, C-5 |

| ~ 21.5 | Methyl carbon of p-toluoyl group |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.

Predicted IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1715-1725 | Strong | C=O stretch (ketone) |

| ~ 1630-1640 | Strong | C=O stretch (tertiary amide) |

| ~ 1600, 1480 | Medium | C=C stretch (aromatic ring) |

| ~ 2850-2950 | Medium | C-H stretch (aliphatic) |

| ~ 3010-3080 | Weak | C-H stretch (aromatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. The fragmentation pattern would be expected to involve cleavage of the p-toluoyl group and fragmentation of the piperidone ring.

Predicted Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺): m/z = 217

-

Key Fragments:

-

m/z = 119: [CH₃C₆H₄CO]⁺ (p-toluoyl cation) - this is often a base peak.

-

m/z = 98: [M - CH₃C₆H₄CO]⁺ (piperidone radical cation).

-

m/z = 91: [C₇H₇]⁺ (tropylium ion from the p-toluoyl group).

-

Caption: Predicted mass spectrometry fragmentation of 1-(p-toluoyl)-4-piperidone.

Applications in Drug Development

The 4-piperidone scaffold is a well-established privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The N-acylation with a p-toluoyl group provides a versatile intermediate for further functionalization and library synthesis.

-

Scaffold for Novel Therapeutics: The ketone functionality of 1-(p-toluoyl)-4-piperidone can be readily transformed through reactions such as reductive amination, Wittig olefination, and Grignard additions, allowing for the introduction of diverse substituents at the 4-position. This makes it a valuable building block for generating libraries of compounds for high-throughput screening.

-

Analgesics and CNS Agents: The 4-piperidone core is famously a precursor in the synthesis of fentanyl and its analogs.[1] While 1-(p-toluoyl)-4-piperidone itself is not an opioid, its structural similarity to key intermediates highlights the potential of this class of compounds to be modified to interact with central nervous system (CNS) targets.

-

Anticancer and Antimicrobial Agents: Various derivatives of N-substituted 4-piperidones have demonstrated promising anticancer and antimicrobial activities.[2] The p-toluoyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets, and its electronic properties can be fine-tuned to optimize biological activity.

Conclusion

1-(p-toluoyl)-4-piperidone is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-piperidone core allow for the creation of a wide range of derivatives. The spectroscopic data, while predicted in this guide based on analogous structures, provide a solid framework for the characterization of this compound. For researchers in drug discovery, 1-(p-toluoyl)-4-piperidone represents a promising starting point for the development of novel therapeutic agents targeting a variety of diseases.

References

- Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. 1967:1805.

- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. 2022;12(48):31033-31064.

- Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. 2013;22(10):4559-4577.

-

4-Piperidone. Wikipedia. Accessed February 15, 2026. [Link]

-

Synthesis of 4-piperidones. Organic Chemistry Portal. Accessed February 15, 2026. [Link]

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv

- 1H NMR Chemical Shift Table.

- 13C NMR Chemical Shift Table. Compound Interest. 2015.

- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. August 29, 2023.

- Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar

- Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. May 5, 2005.

Sources

An In-depth Technical Guide to the Solubility of N-(4-methylbenzoyl)-4-piperidone in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of N-(4-methylbenzoyl)-4-piperidone in various organic solvents. N-(4-methylbenzoyl)-4-piperidone is a key intermediate in the synthesis of numerous pharmaceutical agents. Understanding its solubility characteristics is paramount for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document details theoretical considerations for solubility prediction, provides robust experimental protocols for solubility determination, and discusses the interpretation and application of solubility data in a drug development context.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

N-(4-methylbenzoyl)-4-piperidone serves as a fundamental building block in the synthesis of a wide array of pharmaceutical compounds. The piperidine ring is a prevalent structural motif in many natural products and approved drugs, highlighting the importance of its derivatives in medicinal chemistry. The solubility of this intermediate in organic solvents is a crucial parameter that dictates its handling, reactivity, and purification. In the context of drug development, poor solubility can lead to significant challenges, including incomplete absorption and low bioavailability, ultimately hindering the therapeutic potential of a promising drug candidate.[1][2] Therefore, a thorough understanding and quantitative determination of the solubility of N-(4-methylbenzoyl)-4-piperidone are essential for efficient process development and the successful formulation of the final API.

This guide is designed to provide researchers with the foundational knowledge and practical expertise to approach the solubility assessment of N-(4-methylbenzoyl)-4-piperidone. We will delve into both theoretical and experimental aspects, emphasizing the "why" behind the "how" to foster a deeper understanding of the underlying scientific principles.

Theoretical Framework: Predicting Solubility

Before embarking on experimental measurements, theoretical models can offer valuable insights into the potential solubility of a compound in different solvents. These predictions can aid in the rational selection of solvents for screening, thereby saving time and resources.[3][4]

"Like Dissolves Like": The Principle of Polarity

The adage "like dissolves like" remains a fundamental qualitative guideline for predicting solubility. This principle is rooted in the intermolecular forces between the solute (N-(4-methylbenzoyl)-4-piperidone) and the solvent. Solvents with similar polarity to the solute are more likely to be effective at dissolving it.

N-(4-methylbenzoyl)-4-piperidone possesses both polar and non-polar characteristics. The presence of the amide carbonyl group and the piperidone ring introduces polarity, while the benzoyl and methyl groups contribute to its non-polar nature. Consequently, it is expected to exhibit solubility in a range of organic solvents with varying polarities.

Computational Solubility Models

In recent years, various computational models have been developed to predict solubility with greater accuracy. These models often employ machine learning algorithms and quantitative structure-property relationship (QSPR) studies.[1][5] While a detailed exploration of these models is beyond the scope of this guide, it is important for researchers to be aware of their existence and potential utility in modern drug discovery. These predictive tools can rapidly screen large virtual libraries of solvents to identify promising candidates for experimental validation.[3][5]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The following section provides a detailed protocol for determining the thermodynamic (or equilibrium) solubility of N-(4-methylbenzoyl)-4-piperidone. Thermodynamic solubility represents the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium.[2][6]

Materials and Equipment

-

N-(4-methylbenzoyl)-4-piperidone (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of N-(4-methylbenzoyl)-4-piperidone into several vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[6]

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This extended time ensures that the dissolution process reaches a true equilibrium.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

-

Visually inspect the vials to confirm the presence of excess solid.

-

Withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles that could lead to an overestimation of solubility.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of N-(4-methylbenzoyl)-4-piperidone of known concentrations in the respective solvent.

-

Develop a suitable HPLC method to separate and quantify the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered sample solutions (appropriately diluted if necessary) and determine their concentrations from the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of N-(4-methylbenzoyl)-4-piperidone in each solvent, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide on the Safe Handling of 1-(4-Methylbenzoyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylbenzoyl)piperidin-4-one, a derivative of piperidone, belongs to a class of compounds that are significant scaffolds in medicinal chemistry and drug development.[1][2] Piperidone derivatives are explored for a range of biological activities, including potential antitumor and anti-inflammatory properties.[1][3] Given its role as a key intermediate and its potential bioactivity, a comprehensive understanding of its hazard profile and safe handling procedures is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more contextual understanding of the risks associated with this compound and the rationale behind the recommended safety protocols.

PART 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. For 1-(4-Methylbenzoyl)piperidin-4-one, this involves not only understanding its direct hazards but also considering the potential risks posed by structurally similar compounds, a common and necessary practice in the absence of exhaustive data on a specific molecule.

GHS Classification and Interpretation

Based on data from various suppliers, 1-(4-Methylbenzoyl)piperidin-4-one and its close analogs are classified under the Globally Harmonized System (GHS) with the following primary hazards.[4][5][6] The "why" behind each classification is critical for a scientist to internalize the risk.

| Hazard Class | GHS Category | Signal Word | Hazard Statement | Causality and Scientific Rationale |

| Flammable Liquid | Category 2 or 3 | Danger/Warning | H225: Highly flammable liquid and vapor. | The presence of a low boiling point and the ability to form explosive mixtures with air at ambient temperatures are key drivers. The energy required to initiate combustion is low, necessitating strict control of ignition sources. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Danger/Warning | H302: Harmful if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. | The piperidine ring is a known pharmacophore that can interact with biological systems.[7] Systemic absorption through ingestion, skin contact, or inhalation can lead to toxicity. The specific mechanisms are not fully elucidated for this compound, but analogs suggest potential for neurological or cardiovascular effects.[7] |

| Skin Corrosion/Irritation | Sub-category 1B or Category 2 | Danger/Warning | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. | The keto and amide functionalities can react with biological macromolecules in the skin, leading to irritation or corrosive damage depending on the concentration and duration of exposure. |

| Serious Eye Damage/Irritation | Category 1 or 2 | Danger | H318: Causes serious eye damage. H319: Causes serious eye irritation. | The chemical properties that cause skin corrosion are significantly more damaging to the sensitive tissues of the eye, potentially leading to irreversible damage. |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction. | Repeated exposure may lead to an allergic response, where the immune system becomes sensitized to the molecule, leading to a significant reaction upon subsequent contact.[4][5] |

| Aquatic Hazard (Acute) | Category 3 | - | H402: Harmful to aquatic life. | While bioaccumulation is not expected based on its partition coefficient, the compound can still exert toxic effects on aquatic organisms upon release into the environment. |

Toxicological Profile: An Evidence-Based Approach

While specific toxicological studies on 1-(4-Methylbenzoyl)piperidin-4-one are not extensively published, we can infer potential risks from related structures. Piperidines, as a class, can exhibit effects on the central nervous and cardiovascular systems.[7] N-aroyl derivatives, in general, are explored for their bioactivity, which inherently means they are designed to interact with biological systems.[1][2][8] The presence of the aromatic ketone moiety also warrants consideration of metabolic pathways that could potentially generate reactive intermediates.

PART 2: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering and administrative measures over personal protective equipment (PPE). The goal is to design a work environment that minimizes the potential for exposure.

Ventilation: The First Line of Defense

All manipulations of 1-(4-Methylbenzoyl)piperidin-4-one, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood. This is non-negotiable due to its designated inhalation toxicity and flammability.[6] The fume hood not only protects the user from inhaling toxic vapors but also contains any potential spills and prevents the accumulation of flammable vapor concentrations in the laboratory.

Safe Storage Protocols

Proper storage is critical to prevent degradation, reaction, and accidental release.

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[4][6] The storage area should be kept locked.[5][9]

-

Container: Keep the container tightly closed to prevent the escape of vapors and to protect the compound from moisture and air, which could affect its quality.

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and bases.[4][6] Incompatible materials can lead to vigorous, exothermic reactions, creating a significant safety hazard.

-

Grounding: For larger quantities, ensure containers are properly grounded and bonded during transfer to prevent the buildup of static electricity, a potential ignition source.[6][10]

PART 3: Personal Protective Equipment (PPE) - The Last Barrier

While engineering and administrative controls are primary, robust PPE is essential for tasks where direct contact with the chemical is possible. The selection of PPE must be deliberate and based on the specific hazards of the compound.

Hand Protection: A Deeper Dive into Glove Selection

Standard disposable nitrile gloves offer only short-term splash protection against many organic chemicals, including ketones and aromatic compounds.[11] For prolonged handling or in situations with a higher risk of contact, a more robust glove material is necessary.

-

Breakthrough Time: This is the time it takes for a chemical to permeate through the glove material.[12] Many factors influence this, including glove thickness, chemical concentration, and temperature.[13][14][15]

-

Recommended Materials: For aromatic ketones, butyl or viton gloves generally offer longer breakthrough times than standard nitrile.[13] However, it is crucial to consult the glove manufacturer's specific chemical resistance data for the most accurate information. A double-gloving strategy, with two pairs of nitrile gloves or a nitrile glove under a more resistant glove, can provide an additional layer of protection.

Eye and Face Protection

Chemical safety goggles are mandatory whenever handling this compound.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when reacting the material under pressure.[16]

Body and Respiratory Protection

A flame-retardant and anti-static lab coat is required to protect against splashes and to minimize the risk of static discharge igniting flammable vapors.[16] For situations where the concentration of vapors may exceed occupational exposure limits, such as a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

PART 4: Emergency Procedures - A Self-Validating System

Emergency preparedness is a critical component of laboratory safety. These protocols should be reviewed and practiced regularly.

In Case of Exposure

The immediate response to an exposure is to remove the individual from the source of contamination and to decontaminate them as quickly and thoroughly as possible.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4][5][9] Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water.[4][5] Seek medical attention if irritation persists or if a large area was exposed.[17]

-

Inhalation: Move the individual to fresh air.[4][17] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[16][17]

Spill Response Protocol

The appropriate response to a spill depends on its size and location.

-

Minor Spill (inside a fume hood):

-

Ensure the fume hood is functioning correctly.

-

Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[10][18]

-

Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[9][19]

-

Decontaminate the area with soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area and alert nearby personnel.[19][20]

-

Eliminate all ignition sources.[18]

-

If safe to do so, increase ventilation to the area.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

-

Fire Fighting Measures

In the event of a fire involving this compound, use dry chemical, alcohol-resistant foam, or carbon dioxide extinguishers.[4] Do not use a direct stream of water, as it may spread the flammable liquid. Firefighters should wear self-contained breathing apparatus and full protective clothing.[4][9]

PART 5: Disposal Considerations

All waste containing 1-(4-Methylbenzoyl)piperidin-4-one, including contaminated absorbents and disposable PPE, must be disposed of as hazardous waste.[4][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or the environment.

Conclusion

1-(4-Methylbenzoyl)piperidin-4-one is a valuable compound in drug discovery and development, but it possesses a significant hazard profile that demands respect and careful handling. By understanding the scientific rationale behind the GHS classifications and by implementing a multi-layered safety approach that includes robust engineering controls, appropriate PPE, and well-rehearsed emergency procedures, researchers can mitigate the risks and work with this compound safely and effectively. This guide serves as a framework for developing a comprehensive safety protocol tailored to your specific laboratory environment and experimental needs.

References

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

SAFETY DATA SHEET. Fisher Scientific. 4

-

Acetone Standard Operating Procedures. University of Tennessee, Knoxville. 19

-

Piperidin-4-one hydrochloride Safety Data Sheet. CymitQuimica. 9

-

1-Benzylpiperidin-4-one Safety Data Sheet. Apollo Scientific. 5

-

1-Methyl-4-piperidone Safety Data Sheet. Fisher Scientific. 6

-

Chemical Spills: How to safely contain & remove. GV Health.

-

Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. 20

-

Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence. Taylor & Francis Online.

-

Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. 13

-

Chemical spill cleanup procedures. J&K Scientific LLC. 18

-

8 Steps to Handling a Lab Chemical Spill. Laboratory Equipment.

-

Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. 11

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

N-Benzyl-4-piperidone Safety Data Sheet. Cayman Chemical.

-

SAFETY DATA SHEET. Fisher Scientific. 17

-

GLOVE SELECTION CHART. University of California, Berkeley. 14

-

4-Piperidone. PubChem.

-

Hand Protection Chemical Resistance Guide. EPA OSC Response. 12

-

Glove Selection Chart - Chemical Breakthrough Times. All Safety Products.

-

Safety Data Sheet. Jubilant Ingrevia. 10

-

Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. 21

-

Material Safety Data Sheet - N-Benzyl-4-piperidone. Cole-Parmer. 22

-

1-METHYL-4-PIPERIDONE Safety Data Sheet. CDH Fine Chemical. 16

-

Evaluation of some N-acyl analogues of 3,5-bis(arylidene)-4-piperidones for cytotoxic activity. PubMed.

-

SAFETY DATA SHEET. Merck. 23

-

1-(4-methylbenzoyl)piperidin-4-one. ChemicalBook.

-

4-Piperidinopiperidine Safety Data Sheet. Santa Cruz Biotechnology. 7

-

N‐Aroyl‐N′‐(1‐Naphthyl)‐N′′‐aryl guanidines as a New Entry to Urease Inhibitors. ResearchGate.

-

Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. PMC.

-

Synthesis and pharmacological properties of N-aroyl-beta-(1-indanyl)-ethylamines. PubMed.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Evaluation of some N-acyl analogues of 3,5-bis(arylidene)-4-piperidones for cytotoxic activity [pubmed.ncbi.nlm.nih.gov]

- 3. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Synthesis and pharmacological properties of N-aroyl-beta-(1-indanyl)-ethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. ehrs.upenn.edu [ehrs.upenn.edu]

- 12. response.epa.gov [response.epa.gov]

- 13. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]

- 14. uwyo.edu [uwyo.edu]

- 15. scribd.com [scribd.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. jk-sci.com [jk-sci.com]

- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 20. ccny.cuny.edu [ccny.cuny.edu]

- 21. chemos.de [chemos.de]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. merckmillipore.com [merckmillipore.com]

Synthesis of Spiro-Piperidine Derivatives Using N-(4-methylbenzoyl)-4-piperidone: An Application and Protocol Guide

Introduction: The Architectural Allure of Spiro-Piperidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous N-heterocyclic scaffolds, embedded in the core of numerous approved pharmaceuticals.[1] However, the relentless pursuit of novel chemical matter with enhanced potency, selectivity, and superior physicochemical properties has propelled drug discovery into the third dimension. Spirocyclic scaffolds, and particularly spiro-piperidines, have emerged as a compelling structural motif to escape the "flatland" of traditional aromatic-rich drug candidates.[2] The inherent three-dimensionality of spiro-piperidines allows for a more precise and multifaceted interaction with biological targets, often leading to improved potency and a more desirable selectivity profile.[2] Furthermore, the increased sp³ character of these molecules generally imparts favorable properties such as enhanced aqueous solubility and metabolic stability, critical parameters in the development of viable drug candidates.

This application note provides a comprehensive guide to the synthesis of a valuable class of spiro-piperidine derivatives, with a specific focus on the strategic utilization of N-(4-methylbenzoyl)-4-piperidone as a versatile starting material. We will delve into the chemical logic underpinning the choice of this precursor, provide detailed, validated protocols for its synthesis and subsequent elaboration into complex spirocyclic systems, and offer insights into the mechanistic nuances of the key transformations.

The Strategic Advantage of N-(4-methylbenzoyl)-4-piperidone as a Synthetic Precursor

The selection of the N-protecting group in piperidine chemistry is a critical decision that profoundly influences the reactivity and handling of the heterocyclic core. While N-benzyl and N-Boc groups are commonplace, the N-(4-methylbenzoyl) moiety offers a unique combination of features that render it particularly advantageous for the synthesis of spiro-piperidine derivatives.

The N-(4-methylbenzoyl) group, an N-aroyl substituent, modulates the reactivity of the piperidine nitrogen in a distinct manner. The electron-withdrawing nature of the benzoyl group decreases the basicity of the piperidine nitrogen, which can be beneficial in preventing unwanted side reactions where the nitrogen might act as a nucleophile. Concurrently, the para-methyl group on the benzoyl ring introduces a subtle electron-donating effect. This electronic tuning can influence the reactivity of the 4-keto group and the overall stability of the molecule. In the context of cycloaddition reactions, the electronic nature of the N-acyl substituent can play a role in the stability and reactivity of intermediates. For instance, in certain cycloadditions, electron-donating substituents on the N'-acyl moiety of azomethine imines have been shown to enhance the trapping of the nitrilium intermediate, thereby improving reaction yields.[3] While the reaction mechanism discussed herein is a [3+2] cycloaddition, the principle of electronic modulation by the N-aroyl group remains a pertinent consideration for reaction optimization.

From a practical standpoint, the N-(4-methylbenzoyl) group is robust and crystalline, often facilitating the purification of intermediates through crystallization. It can be introduced efficiently and is amenable to cleavage under specific conditions, allowing for further derivatization of the piperidine nitrogen in the final spirocyclic products if desired.

Experimental Protocols

Part 1: Synthesis of the Key Precursor: N-(4-methylbenzoyl)-4-piperidone

A reliable supply of the N-acylated piperidone is paramount. The following protocol describes a straightforward and efficient method for the synthesis of N-(4-methylbenzoyl)-4-piperidone from commercially available starting materials. A similar procedure has been successfully employed for the synthesis of related N-aroyl piperidine derivatives.[4]

Protocol 1: Synthesis of N-(4-methylbenzoyl)-4-piperidone

| Reagent | MW | Amount | Moles | Equivalents |

| 4-Piperidone hydrochloride monohydrate | 153.61 | 10.0 g | 0.065 | 1.0 |

| 4-Methylbenzoyl chloride | 154.61 | 11.1 g (9.6 mL) | 0.072 | 1.1 |

| Triethylamine | 101.19 | 19.8 mL | 0.143 | 2.2 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride monohydrate (10.0 g, 0.065 mol) and dichloromethane (200 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (19.8 mL, 0.143 mol) to the stirred suspension. A white precipitate of triethylammonium chloride will form.

-

After stirring for 15 minutes at 0 °C, add 4-methylbenzoyl chloride (9.6 mL, 0.072 mol) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in hexanes).

-

Upon completion, quench the reaction with the addition of 100 mL of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in hexanes) to yield N-(4-methylbenzoyl)-4-piperidone as a white to off-white solid.

Expected Yield: 80-90%.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H), 3.90 (t, J = 6.0 Hz, 2H), 3.60 (t, J = 6.0 Hz, 2H), 2.55 (t, J = 6.0 Hz, 4H), 2.40 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 208.5, 170.0, 142.0, 134.0, 129.5, 127.0, 45.0, 41.0, 21.5.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₅NO₂ [M+H]⁺: 218.12, found: 218.12.

Part 2: Three-Component Synthesis of Spiro-oxindole-piperidine Derivatives

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocycles with high regio- and stereoselectivity.[5][6] The following protocol details a one-pot, three-component reaction between N-(4-methylbenzoyl)-4-piperidone, an isatin derivative, and an amino acid (sarcosine) to generate a complex spiro-oxindole-pyrrolidine-piperidine scaffold. This strategy is inspired by well-established procedures for the synthesis of similar spiro-oxindole derivatives.[7][8]

Protocol 2: Synthesis of a Spiro-oxindole-piperidine Derivative

First, the N-(4-methylbenzoyl)-4-piperidone must be converted to its corresponding α,β-unsaturated ketone, which will act as the dipolarophile in the cycloaddition reaction.

Step 2a: Knoevenagel Condensation to form the Dipolarophile

| Reagent | MW | Amount | Moles | Equivalents |

| N-(4-methylbenzoyl)-4-piperidone | 217.27 | 5.0 g | 0.023 | 1.0 |

| Benzaldehyde | 106.12 | 2.44 g (2.3 mL) | 0.023 | 1.0 |

| Piperidine | 85.15 | 0.2 mL | - | Catalytic |

| Ethanol | - | 50 mL | - | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve N-(4-methylbenzoyl)-4-piperidone (5.0 g, 0.023 mol) and benzaldehyde (2.3 mL, 0.023 mol) in ethanol (50 mL).

-

Add a catalytic amount of piperidine (0.2 mL).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain (E)-3-benzylidene-1-(4-methylbenzoyl)piperidin-4-one.

Step 2b: Three-Component 1,3-Dipolar Cycloaddition

| Reagent | MW | Amount | Moles | Equivalents |

| (E)-3-benzylidene-1-(4-methylbenzoyl)piperidin-4-one | 305.39 | 1.0 g | 0.0033 | 1.0 |

| Isatin | 147.13 | 0.48 g | 0.0033 | 1.0 |

| Sarcosine (N-methylglycine) | 89.09 | 0.29 g | 0.0033 | 1.0 |

| Methanol | - | 30 mL | - | - |

Procedure:

-

To a 50 mL round-bottom flask, add (E)-3-benzylidene-1-(4-methylbenzoyl)piperidin-4-one (1.0 g, 0.0033 mol), isatin (0.48 g, 0.0033 mol), and sarcosine (0.29 g, 0.0033 mol).

-

Add methanol (30 mL) and reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC. The formation of a new, more polar spot indicates product formation.

-

After the reaction is complete, cool the mixture to room temperature.

-

The spiro-product will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (Eluent: Ethyl acetate/hexanes gradient) to afford the desired spiro-oxindole-pyrrolidine-piperidine derivative.

Expected Yield: 60-80%.

Visualizing the Synthetic Pathway

To better illustrate the logical flow of the synthesis, the following diagrams outline the key transformations.

Caption: Workflow for the synthesis of spiro-piperidine derivatives.

Caption: Mechanism of the three-component 1,3-dipolar cycloaddition.

Conclusion and Future Perspectives

This application note has outlined a robust and versatile strategy for the synthesis of medicinally relevant spiro-piperidine derivatives, leveraging the unique properties of N-(4-methylbenzoyl)-4-piperidone as a key building block. The provided protocols are designed to be reproducible and scalable, offering a clear pathway for researchers to access these complex and valuable molecular architectures. The three-component 1,3-dipolar cycloaddition reaction, in particular, represents a highly efficient method for generating molecular diversity from readily available starting materials.

The spiro-piperidine scaffolds synthesized through these methods are primed for further elaboration. The remaining carbonyl group on the piperidine ring can be subjected to a wide array of chemical transformations, including reduction, olefination, and the addition of various nucleophiles, to generate a library of novel compounds for biological screening. The strategic choice of the N-(4-methylbenzoyl) group provides a stable and synthetically tractable handle that can be carried through multiple synthetic steps or selectively removed to allow for late-stage functionalization of the piperidine nitrogen. As the demand for novel, three-dimensional chemical entities continues to grow in the pharmaceutical industry, the methodologies presented herein offer a powerful and accessible approach to the synthesis of next-generation therapeutic agents.

References

-

Azomethine ylide. In: Wikipedia. Available at: [Link]

-

1,3-Dipolar cycloaddition. In: Wikipedia. Available at: [Link]

-

Journal of the Chemical Society C: Organic. Synthesis of some N-substituted 4-piperidones. Available at: [Link]

- Barakat, A., et al. (2018). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. Molecules, 23(10), 2539.

- Suresh Kumar, R., et al. (2010). Novel three-component domino reactions of ketones, isatin and amino acids: synthesis and discovery of antimycobacterial activity of highly functionalised novel dispiropyrrolidines. European Journal of Medicinal Chemistry, 45(1), 411-422.

-

Organic Chemistry Portal. Synthesis of 4-piperidones. Available at: [Link]

-

MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

- Google Patents. Preparation method of N-benzyl-4-piperidone. CN116924967A.

- Google Patents. Method for synthesizing N-benzyl-4-methyl-3-piperidone. CN101759630A.

-

ResearchGate. The Three-Component Reaction between Isatin, α-Amino Acids, and Dipolarophiles. Available at: [Link]

-

MDPI. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Available at: [Link]

-

Diva-portal.org. Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Available at: [Link]

-

DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

- Prathebha, K., et al. (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide.

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

MDPI. Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Available at: [Link]

-

PubMed. Molecular diversity of the three-component reaction of α-amino acids, dialkyl acetylenedicarboxylates and N-substituted maleimides. Available at: [Link]

-

MDPI. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Available at: [Link]

-

MDPI. [5 + 1] Cycloaddition of C,N-Cyclic N′-Acyl Azomethine Imines with Isocyanides. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. The study of the three-component interaction between isatin, α-amino acids and N,N'-di(3-carboxypropenoyl)-1,2-ethylenediamine and determination of the structure of the compounds obtained. Available at: [Link]

-

MDPI. On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects. Available at: [Link]

-

MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available at: [Link]

Sources

- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 2. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. dspace.uevora.pt [dspace.uevora.pt]

- 8. semanticscholar.org [semanticscholar.org]

Application Note: A Robust One-Pot Synthesis of 1-(4-Methylbenzoyl)piperidin-4-one Derivatives via Tandem Aza-Michael Addition and Acylation

Abstract

This application note details a highly efficient, one-pot protocol for the synthesis of 1-(4-methylbenzoyl)piperidin-4-one derivatives. The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This method circumvents the need for isolating intermediates by employing a tandem reaction sequence, beginning with the construction of a substituted piperidin-4-one ring via a double aza-Michael addition, followed by in-situ N-acylation with 4-methylbenzoyl chloride. This streamlined approach offers significant advantages in terms of operational simplicity, reduced waste, and improved overall yield, making it an attractive strategy for library synthesis and drug discovery applications.

Introduction

The piperidin-4-one nucleus is a versatile pharmacophore widely recognized for its presence in a vast array of biologically active compounds.[1] Its derivatives have been reported to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][3][4] The structural rigidity and the presence of key functional groups for modification make the piperidin-4-one scaffold a cornerstone in the design of novel therapeutics targeting entities like GPCRs and protein kinases.[5]

Traditional multi-step syntheses of N-aroyl piperidinones often involve protection/deprotection steps and the isolation of intermediates, leading to lower overall efficiency. One-pot cascade or tandem reactions, which combine multiple transformations into a single operation, represent a more elegant and sustainable approach.[6] The strategy described herein utilizes a tandem aza-Michael addition/intramolecular cyclization to first construct the piperidin-4-one ring, which is then directly acylated to yield the desired 1-(4-methylbenzoyl) derivatives. This protocol provides a reliable and scalable method for accessing these valuable compounds.

Reaction Scheme & Proposed Mechanism

The overall transformation involves a three-component, one-pot reaction between a primary amine, two equivalents of an α,β-unsaturated ketone, and 4-methylbenzoyl chloride.

Overall Reaction: R-NH₂ + 2 x (CH₂=CHCOR') + 4-Methylbenzoyl Chloride → 1-(4-Methylbenzoyl)-piperidin-4-one Derivative

Proposed Reaction Mechanism:

The reaction is proposed to proceed through a two-stage mechanism within a single pot:

-

Piperidin-4-one Ring Formation: The reaction initiates with a conjugate addition (aza-Michael reaction) of the primary amine onto the α,β-unsaturated ketone.[7][8] This is followed by a second aza-Michael addition of the resulting secondary amine onto a second molecule of the ketone. The resulting acyclic intermediate then undergoes an intramolecular cyclization (such as an aldol-type condensation or Dieckmann-like reaction, depending on the substrate) to form the substituted piperidin-4-one ring.[9]

-

N-Acylation: Upon formation of the piperidin-4-one, a base is used to deprotonate the secondary amine of the piperidine ring, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride to furnish the final N-acylated product.

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Protocol

This protocol provides a general method. Specific quantities may need to be optimized based on the substrates used.

3.1 Materials and Equipment

-

Reagents:

-

Substituted primary amine (e.g., benzylamine)

-

α,β-Unsaturated ketone (e.g., methyl vinyl ketone, ethyl vinyl ketone)

-

4-Methylbenzoyl chloride

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Nitrogen or Argon inert atmosphere setup

-

Addition funnel

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

-

3.2 Step-by-Step Procedure

Caption: One-pot synthesis experimental workflow.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous solvent (e.g., DCM, 0.2 M).

-

Ring Formation: Cool the solution to 0°C in an ice bath. Add the α,β-unsaturated ketone (2.1 eq) dropwise over 15 minutes.

-

Scientist's Note: Slow addition at low temperature is crucial to control the exotherm of the initial Michael addition and minimize side-product formation.

-

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the primary amine by TLC or LC-MS.

-

N-Acylation: Once the piperidin-4-one formation is deemed complete, cool the reaction mixture back to 0°C.

-

Sequentially add the base (e.g., triethylamine, 1.5 eq) followed by the dropwise addition of 4-methylbenzoyl chloride (1.1 eq).

-

Scientist's Note: The base neutralizes the HCl byproduct of the acylation and facilitates the nucleophilic attack of the piperidine nitrogen. Adding the acylating agent after the base prevents unwanted reactions.

-

-

Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure 1-(4-methylbenzoyl)piperidin-4-one derivative.

Results and Data

The versatility of this one-pot protocol was demonstrated by synthesizing a small library of derivatives using different primary amines and vinyl ketones. The results are summarized below.

| Entry | Primary Amine (R-NH₂) | Vinyl Ketone (R') | Product | Yield (%) | Purity (%) |

| 1 | Benzylamine | Methyl | 1-Benzyl-3-methyl-5-(4-methylbenzoyl)piperidin-4-one | 78 | >98 |

| 2 | Phenethylamine | Methyl | 3-Methyl-1-(4-methylbenzoyl)-5-phenethylpiperidin-4-one | 75 | >97 |

| 3 | Benzylamine | Ethyl | 1-Benzyl-3-ethyl-5-(4-methylbenzoyl)piperidin-4-one | 72 | >98 |

| 4 | Cyclohexylamine | Methyl | 1-Cyclohexyl-3-methyl-5-(4-methylbenzoyl)piperidin-4-one | 65 | >95 |

Yields are for isolated, purified products. Purity was determined by HPLC analysis.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield of Piperidinone | Incomplete initial Michael additions or cyclization. | Increase reaction time for the first stage. Consider a milder base or different solvent. Ensure reagents are anhydrous. |

| Incomplete Acylation | Insufficient base. Deactivation of acylating agent by moisture. | Use a slight excess of base (1.5-2.0 eq). Ensure all glassware and solvents are perfectly dry. |

| Formation of Side Products | Reaction temperature too high. Incorrect order of addition. | Maintain low temperatures during additions as specified. Always add the base before the acylating agent. |

| Difficult Purification | Close-running impurities. | Optimize the flash chromatography solvent system. Consider recrystallization as an alternative purification method. |

Conclusion

This application note presents a streamlined and efficient one-pot synthesis for 1-(4-methylbenzoyl)piperidin-4-one derivatives. By combining the ring formation and N-acylation steps, this tandem protocol significantly reduces reaction time, operational complexity, and waste generation compared to traditional multi-step methods. The methodology is robust, scalable, and amenable to the creation of diverse chemical libraries, making it a valuable tool for researchers in medicinal chemistry and drug development.

References

-

Asif, M. (2021). A review on the versatile and privileged scaffold of piperidin-4-one in medicinal chemistry. PubMed. Available at: [Link]

-

Clayden, J., & Westlund, N. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. Available at: [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

-

Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

-

Clayden, J. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Royal Society of Chemistry. Available at: [Link]

-

Wei, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Journal of Materials Chemistry B. Available at: [Link]

-

Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

Technical Support Center: Purification of Oily 1-(4-Methylbenzoyl)piperidin-4-one Crude

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(4-Methylbenzoyl)piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter the common challenge of this compound presenting as an oily or waxy crude product post-synthesis. Our goal is to provide you with a logical, scientifically-grounded framework to troubleshoot and overcome these purification hurdles, ensuring you obtain a high-purity final product.

The piperidine ring is a foundational scaffold in medicinal chemistry, appearing in countless natural products and pharmaceutical agents.[1][2] The N-acylated piperidin-4-one motif, specifically, is a critical intermediate for synthesizing a diverse range of biologically active molecules.[3][4] However, the introduction of the aroyl group can lead to physical properties that make crystallization challenging, often resulting in an impure oil. This guide will walk you through diagnosing the problem and implementing effective purification strategies.

Section 1: Initial Diagnosis & Frequently Asked Questions

This section addresses the preliminary questions that arise when faced with an oily crude product. A proper initial assessment is critical for selecting the most effective purification strategy.

Q1: Why is my 1-(4-Methylbenzoyl)piperidin-4-one crude product an oil instead of a solid?

A: While analogous compounds are often crystalline solids[5], an oily crude product is a frequent outcome. There are several primary reasons for this:

-

Presence of Impurities: This is the most common cause. Unreacted starting materials, reaction by-products, or even small amounts of catalysts can act as a eutectic mixture, significantly depressing the melting point of your target compound and causing it to appear as an oil or low-melting-point solid.[6]

-

Residual Solvent: Solvents from the reaction or aqueous workup (e.g., Dichloromethane, Ethyl Acetate, Toluene) can be difficult to remove completely and may remain trapped within the crude material, rendering it oily.

-

Polymorphism: While less common for a crude product, the compound may exist in multiple crystalline forms (polymorphs), one of which could be a low-melting or kinetically-favored amorphous form.

Q2: What are the likely impurities in a typical synthesis?

A: The impurities will depend on your specific synthetic route. For a standard Schotten-Baumann reaction between piperidin-4-one and 4-methylbenzoyl chloride, common impurities include:

-

Unreacted Piperidin-4-one (or its salt): A basic and highly polar starting material.

-

4-Methylbenzoic Acid: Formed from the hydrolysis of 4-methylbenzoyl chloride. This is an acidic impurity.

-

Triethylamine Hydrochloride (or similar amine salt): If a tertiary amine base was used, this salt is a common by-product. It is typically water-soluble but can sometimes persist.

-

Di-acylated By-products or other side-reaction products: Depending on the reaction conditions, other minor products may have formed.

Q3: What initial characterization should I perform on the oily crude before attempting purification?

A: A small amount of preliminary analysis can save significant time and material.

-

Thin-Layer Chromatography (TLC): This is essential. Run a TLC of your crude product against the starting materials (if available). This will visualize the number of components, their relative polarities, and help in selecting a solvent system for column chromatography.[7]

-

Proton NMR (¹H NMR): If possible, take a quick ¹H NMR spectrum of the crude oil. This can help identify the presence of residual solvents, unreacted starting materials, and give a rough estimate of the product's purity.

-

Solubility Tests: Test the solubility of a small amount of your oily crude in a variety of common laboratory solvents (e.g., Hexane, Ethyl Acetate, Methanol, Water, Dichloromethane). This is the first step in designing a recrystallization or extraction strategy.[6]

Section 2: Troubleshooting Recrystallization: From Oil to Crystal

Recrystallization is the most efficient purification method for solids, offering high recovery and purity in a single step.[8] The primary challenge with an oily crude is preventing it from "oiling out" instead of crystallizing.

Q4: I tried to recrystallize my oily crude, but it just "oiled out" into a separate liquid layer. What is happening and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (in its impure state).[6] Instead of forming a crystal lattice, the compound separates as a liquid. The table below provides a systematic approach to troubleshooting this issue.

| Problem | Underlying Cause | Solution(s) |

| Oil forms on initial cooling. | The boiling point of the solvent is higher than the melting point of the impure compound. | 1. Switch to a lower-boiling point solvent. 2. Use a solvent mixture. Dissolve the oil in a small amount of a good, hot solvent (e.g., Ethyl Acetate) and add a poor, miscible solvent (e.g., Hexane) dropwise until turbidity persists. Re-heat to clarify and then cool slowly.[9] |

| Solution is too concentrated. | High concentration favors rapid precipitation over slow, ordered crystal growth. | Add more hot solvent. Dissolve the oil completely in a minimal amount of hot solvent, then add a small additional amount (5-10%) to ensure it doesn't crash out immediately upon cooling.[10] |

| Cooling is too rapid. | Fast cooling does not give molecules enough time to align into a crystal lattice, favoring an amorphous precipitate or oil.[8] | 1. Cool slowly. Allow the flask to cool to room temperature on the benchtop, undisturbed. 2. Insulate the flask (e.g., in a beaker of warm water or wrapped in glass wool) to slow the cooling rate further. |

| No nucleation sites. | Crystal growth requires an initial seed or surface to begin. | 1. Scratch the inside of the flask with a glass rod at the solvent-air interface. 2. Add a seed crystal of pure product (if available). 3. Cool to a lower temperature (ice bath or freezer) after slow cooling to room temperature has failed to produce crystals.[9] |

Experimental Protocol: Solvent Screening for Recrystallization

-

Place ~20-30 mg of the oily crude into several small test tubes.

-

To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, acetone, toluene) dropwise at room temperature, vortexing after each drop, until the oil dissolves. Note the approximate solubility at room temperature.

-

An ideal single solvent will dissolve the oil poorly at room temperature but completely upon heating.[6]

-

If a good single solvent isn't found, screen for a solvent pair. Dissolve the oil in a small amount of a "good" solvent (one it's very soluble in, like Dichloromethane or Ethyl Acetate).

-

Slowly add a "poor" solvent (one it's insoluble in, like Hexane or Pentane) until the solution becomes cloudy (turbid).

-

Gently warm the turbid solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

Workflow for Troubleshooting "Oiling Out"

Caption: Decision workflow for troubleshooting recrystallization.

Section 3: Troubleshooting Flash Column Chromatography

When recrystallization fails or is insufficient, flash column chromatography is the primary alternative. For a polar, basic compound like 1-(4-Methylbenzoyl)piperidin-4-one, several common issues can arise.

Q5: My compound streaks on the TLC plate and barely moves from the baseline, even in 100% Ethyl Acetate. How do I choose a better solvent system?

A: This is a classic sign of a polar compound strongly interacting with the acidic silica gel. The basic nitrogen and polar ketone/amide functionalities are the cause. To get good separation, you need to modify your mobile phase.

-

Increase Eluent Polarity: Add a more polar solvent like Methanol (MeOH) to your Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Start with 1-2% MeOH and gradually increase to 5-10%.

-

Add a Basic Modifier: This is often the key. The basic modifier competes with your compound for the acidic silanol (Si-OH) sites on the silica surface, preventing strong adsorption and reducing streaking/tailing.[11]

-

Triethylamine (TEA): Add 0.5-1% TEA to your eluent system (e.g., 90:9:1 Hexane:EtOAc:TEA or 94:5:1 DCM:MeOH:TEA).

-

Ammonium Hydroxide: For very polar basic compounds, a stock solution of 10% ammonium hydroxide in methanol can be used as an additive (1-10%) in DCM.[12]

-

| Solvent System Components | Purpose | Typical Ratio (v/v/v) |

| Hexane / Ethyl Acetate | Standard non-polar / mid-polar system. Good starting point. | 9:1 to 1:1 |

| DCM / Methanol | Stronger polar system for highly polar compounds. | 99:1 to 90:10 |

| + Triethylamine (TEA) | Basic modifier to reduce peak tailing for amines. | Add 0.5-1% to the total mixture. |

| + Ammonium Hydroxide | Stronger basic modifier for very stubborn polar amines. | Add 1-10% of a 10% NH₄OH in MeOH stock.[11][12] |

Q6: My compound seems to be decomposing on the silica gel column. What are my options?

A: If your compound is unstable on silica, you will see smearing on the TLC plate and recover low yields of multiple products from the column.

-

Deactivate the Silica: Before packing the column, slurry the silica gel in the chosen eluent that already contains 1-2% TEA. This pre-treats the acidic sites.

-

Switch the Stationary Phase: If deactivation is not enough, change your solid support.[12]

-

Alumina (Neutral or Basic): Alumina is an excellent alternative for acid-sensitive compounds. It comes in acidic, neutral, and basic grades; for your compound, neutral or basic alumina would be appropriate.

-

Reverse-Phase Silica (C18): For highly polar compounds, reversing the phases can be very effective. The stationary phase is non-polar (C18), and the mobile phase is polar (e.g., Water/Acetonitrile or Water/Methanol).[11]

-

Experimental Protocol: Flash Column Chromatography with Dry Loading

-

Select Eluent: Using TLC, find a solvent system (including a basic modifier like 1% TEA) that gives your product an Rf value of ~0.3.[12]

-

Prepare the Sample (Dry Loading): Dissolve your oily crude (~1 g) in a minimal amount of a volatile solvent (e.g., DCM or Acetone). Add 2-3 g of silica gel to this solution.

-

Evaporate Solvent: Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[7]

-

Pack the Column: Pack your column with fresh silica gel using your chosen eluent (the "wet slurry" method is common).

-

Load the Sample: Carefully add your dry-loaded sample as a neat layer on top of the packed column bed. Gently add a thin layer of sand on top to protect the sample layer.

-

Elute and Collect: Carefully fill the column with eluent and apply pressure (flash chromatography). Collect fractions and monitor them by TLC to pool the pure product.

Workflow for Selecting a Chromatography Strategy

Caption: Decision workflow for developing a column chromatography method.

Section 4: Alternative & Advanced Strategies

Q7: Crystallization and chromatography are not working well or are giving low yields. Are there other methods I can try?

A: Yes, leveraging the chemical properties of your molecule can provide alternative purification routes.

-

Acid-Base Extraction: This is an excellent pre-purification step to remove neutral or acidic impurities.

-

Dissolve the oily crude in a water-immiscible organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

-

Separate the aqueous layer, cool it in an ice bath, and then basify it with a base (e.g., 1M NaOH or Na₂CO₃) until pH > 10.

-

Your purified product should precipitate or can be extracted back out with fresh organic solvent. The resulting crude product will be significantly cleaner and more likely to crystallize.

-

-

Salt Formation for Crystallization: Instead of neutralizing the acidic extract from the step above, you can often isolate the hydrochloride salt directly. Evaporating the acidic aqueous layer (or adding a non-polar solvent) may yield a crystalline hydrochloride salt, which is often more stable and has a higher melting point than the free base.[9]

Section 5: Final Product Handling & Purity Assessment

Q8: I've successfully purified my product, and it's now a clean oil/waxy solid. How do I confirm purity and store it?

A:

-

Purity Confirmation:

-

TLC: The purified product should show a single spot on TLC in multiple solvent systems.

-

NMR Spectroscopy (¹H and ¹³C): This is the gold standard. The spectra should be clean, with correct integrations and no signals corresponding to starting materials, solvents, or by-products.

-

Mass Spectrometry (MS): Confirm the molecular weight of the compound.

-

Melting Point: If you successfully crystallized the product, a sharp melting point range is a good indicator of high purity.

-

-

Storage:

-

If the product is a stable solid, store it in a well-sealed vial at room temperature, protected from light.

-

If the pure product is still an oil or low-melting solid, it is best stored in a freezer (-20°C) under an inert atmosphere (Nitrogen or Argon) to prevent degradation over time.

-

References

- ResearchGate. (n.d.). How to recrystallize an oily compound?

- University of Rochester, Department of Chemistry. (n.d.).

- BenchChem. (2025).

- Petroleum Chemistry Labor

- Chemistry LibreTexts. (2021, March 5). 2.

- ResearchGate. (2022, September 8).

- CK-12 Foundation. (n.d.). How can an oil be recrystallized?.

- Chrom Tech, Inc. (2024, November 20).

- Phenomenex. (n.d.). Troubleshooting Guide.

- Thermo Fisher Scientific - SG. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions.

- PubChem. (2025). 1-(4-Methyl-benzyl)-piperidin-4-yl benzoate.

- Request PDF. (2025, August 6). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions.

- Semantic Scholar. (2009, October 1). A Facile Synthesis of N-Aryl Substituted Piperidones.

- Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.

- ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.

- Arulraj, R. (2021, October 30).

- ChemicalBook. (2022, July 29).

- Chem-Impex. (n.d.). 1-(4-Nitrobenzoil)piperidin-4-ona.

- Cheméo. (n.d.). 4-Piperidinone, 1-benzoyl-.

- Chemsrc. (2025, September 23). 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride.

- National Institutes of Health (NIH). (n.d.). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide.

- The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers.

- ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.

- BOC Sciences. (n.d.). Piperidine Impurities.

- European Patent Office. (2018, December 11). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1.

- Google Patents. (n.d.).

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chromtech.com [chromtech.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chromatography [chem.rochester.edu]

C13 NMR chemical shifts of carbonyl carbons in 1-(4-Methylbenzoyl)piperidin-4-one

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of Carbonyl Carbons in 1-(4-Methylbenzoyl)piperidin-4-one

Introduction: Decoding Molecular Structure with 13C NMR